Methyl tetracosanoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
AEW-541 is synthesized through a series of chemical reactions involving pyrrolo[2,3-d]pyrimidine derivatives. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize the yield and purity of the compound .
Industrial Production Methods
The industrial production of AEW-541 involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This typically requires the use of industrial-grade equipment and facilities, as well as stringent quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
AEW-541 undergoes various chemical reactions, including:
Oxidation: AEW-541 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can also undergo reduction reactions to yield reduced forms.
Common Reagents and Conditions
Common reagents used in the chemical reactions of AEW-541 include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired chemical transformations .
Major Products Formed
The major products formed from the chemical reactions of AEW-541 include various oxidized, reduced, and substituted derivatives. These products can have different chemical and biological properties compared to the parent compound .
Scientific Research Applications
AEW-541 has a wide range of scientific research applications, including:
Mechanism of Action
AEW-541 exerts its effects by selectively inhibiting the insulin-like growth factor 1 receptor tyrosine kinase. This inhibition blocks the autophosphorylation of the receptor and downstream signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in tumor cells . The molecular targets of AEW-541 include the insulin-like growth factor 1 receptor and its associated signaling molecules, such as phosphoinositide 3-kinase and protein kinase B .
Comparison with Similar Compounds
Similar Compounds
NVP-ADW742: Another pyrrolo[2,3-d]pyrimidine derivative that selectively inhibits the insulin-like growth factor 1 receptor.
Anti-human insulin-like growth factor 1 receptor-specific neutralizing monoclonal antibodies: These antibodies specifically target the insulin-like growth factor 1 receptor and block its signaling.
Uniqueness of AEW-541
AEW-541 is unique in its high selectivity for the insulin-like growth factor 1 receptor over the insulin receptor, making it a valuable tool for studying the specific effects of insulin-like growth factor 1 receptor inhibition . Additionally, AEW-541 has shown potent anti-tumor activity in a wide range of preclinical models, highlighting its potential as a therapeutic agent for cancer treatment .
Properties
IUPAC Name |
methyl tetracosanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27-2/h3-24H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDJZDNUVZHSKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50179174 | |
Record name | Methyl tetracosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
382.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2442-49-1 | |
Record name | Methyl tetracosanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2442-49-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl tetracosanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002442491 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl tetracosanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50179174 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl tetracosanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.705 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METHYL TETRACOSANOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HY5564B8FX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Where has methyl tetracosanoate been found in nature?
A1: this compound has been identified in various plant species. It was found in the bark of Aralia elata Seemann [], the seeds of Cicer arietinum L. (chickpeas) [], and the flowers of Nyctanthes arbor-tristis []. It has also been identified in the aerial parts of Dichrostachys cinerea L. [], the leaves of Ageratum conyzoides L. [], and the sclerotia of the mushroom Pleurotus tuber-regium (Fr.) Sing. [].
Q2: Are there any studies investigating the biological activity of this compound?
A2: Yes, a study explored the potential of this compound, isolated from the methanolic extract of Costus pictus, to target key pathways in insulin signaling and adipogenesis []. Although the abstract doesn't provide specific results, it suggests that this compound might hold promise for managing diabetes and obesity.
Q3: What is the chemical structure of this compound?
A3: this compound is a saturated fatty acid methyl ester. Its molecular formula is C25H50O2, and its molecular weight is 398.67 g/mol.
Q4: What analytical techniques are used to characterize and quantify this compound?
A4: Gas chromatography-mass spectrometry (GC-MS) is a primary technique for identifying and quantifying this compound in various matrices [, , , , , ]. This method separates compounds based on their volatility and then identifies them based on their mass-to-charge ratio.
Q5: Have any studies examined the potential therapeutic applications of this compound?
A5: While direct therapeutic applications of this compound haven't been extensively explored in the provided literature, its presence in plants with known medicinal uses suggests avenues for further research. For instance, Nyctanthes arbor-tristis, a source of this compound, exhibits antifungal properties against plant pathogens []. Additionally, its identification in Pleurotus tuber-regium, a mushroom traditionally used for various health conditions, warrants investigation into its potential role in the observed therapeutic benefits [].
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